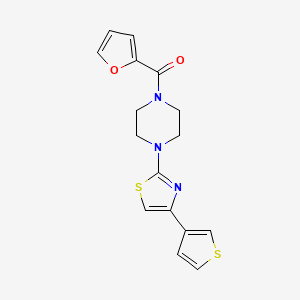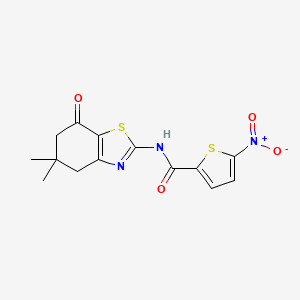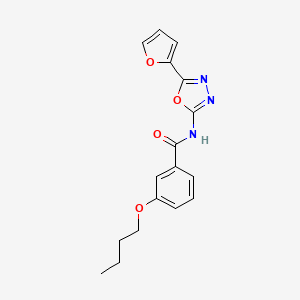
Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic compound that contains several heterocyclic moieties, including furan, thiophene, thiazole, and piperazine . These moieties are often found in various pharmaceuticals and biologically active compounds due to their diverse chemical properties and biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The compound’s molecular formula is C16H15N3O2S2.Scientific Research Applications
Corrosion Inhibition
Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone derivatives have been investigated for their corrosion inhibition properties. Studies demonstrate their effectiveness in preventing mild steel corrosion in acidic mediums. These compounds have shown significant inhibition efficiency, with one variant achieving up to 80% efficiency. The compounds act as mixed inhibitors, with adsorption following the Langmuir adsorption isotherm, forming a protective layer on the metal surface (Singaravelu et al., 2022).
Antimicrobial Activities
Certain derivatives of Furan-2-yl compounds have shown promising antimicrobial activities. For instance, compounds synthesized from furan-2-carbohydrazide exhibited activity against various microorganisms. These derivatives have been characterized thoroughly and their structural properties well-documented, which aids in understanding their potential for antimicrobial use (Başoğlu et al., 2013).
Antidepressant and Antianxiety Activities
Some novel derivatives of Furan-2-yl compounds have been synthesized and evaluated for their antidepressant and antianxiety activities. Tests have shown that certain compounds significantly reduced the duration of immobility in animal models, indicating potential as antidepressants and anxiolytics (Kumar et al., 2017).
Synthesis and Characterization
Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone has been involved in the synthesis of various compounds, with a focus on their structural characterization and potential applications. Studies have detailed the synthesis processes and explored the properties of these compounds, contributing to the understanding of their chemical behavior and potential uses (Shahana & Yardily, 2020).
Anticancer Properties
Research has explored the potential anticancer properties of Furan-2-yl derivatives. Certain compounds have shown moderate activity against breast cancer cell lines, indicating their potential for further exploration in cancer treatment (Matiichuk et al., 2022).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical process in which the compound is involved. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
The future research directions would likely involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis process. Given the wide range of activities exhibited by thiazole derivatives, this compound could potentially be a candidate for drug development .
properties
IUPAC Name |
furan-2-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-15(14-2-1-8-21-14)18-4-6-19(7-5-18)16-17-13(11-23-16)12-3-9-22-10-12/h1-3,8-11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAVPTYWTSFZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2639042.png)
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/no-structure.png)
![N-(2-fluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2639046.png)
![3-Bromo-4-[(3-fluorophenyl)methoxy]aniline](/img/structure/B2639047.png)
![2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2639049.png)
![2-[(1E)-1-(4-Nitrophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate](/img/structure/B2639050.png)
![6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2639051.png)
![2-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2639052.png)
![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2639053.png)



![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2639061.png)